molecular formula C11H14FNO B2897367 [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1781009-29-7

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B2897367
CAS No.: 1781009-29-7
M. Wt: 195.237
InChI Key: KVLAHVJAVCGENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol is a pyrrolidine-based compound featuring a hydroxymethyl (-CH₂OH) group and a 3-fluorophenyl substituent at the 3-position of the heterocyclic ring. For example, benzyl-protected pyrrolidine intermediates can undergo urea formation with 3-fluorophenyl isocyanate under DIPEA/DCM conditions, followed by deprotection and purification (e.g., as seen in for analogous compounds).

This compound’s structural framework is significant in medicinal chemistry, particularly in kinase inhibitor development. For instance, structurally related pyrrolidine-urea derivatives have been patented as TRKA kinase inhibitors ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-fluorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLAHVJAVCGENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781009-29-7
Record name [3-(3-fluorophenyl)pyrrolidin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of a fluorophenyl-substituted pyrrolidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, to form various reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of reduced derivatives of the fluorophenyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Studies: The compound is used in biological studies to investigate the effects of fluorophenyl-substituted pyrrolidines on various biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Substituted Pyrrolidine Derivatives

Key Observations:
  • Substituent Position Matters: The position of fluorine on the phenyl ring (e.g., 2- vs. 3-fluorophenyl) significantly impacts biological activity and commercial viability. For example, [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol was discontinued, possibly due to stability or efficacy concerns.
  • Functional Group Additions : Introducing a benzoyl group () enhances molecular complexity but may reduce solubility.

Pyridine-Based Analogues

Table 2: Pyridine Derivatives Comparison
Compound Name Structural Features Molecular Weight (g/mol) Applications References
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridine instead of fluorophenyl 210.24 Research chemical (Catalog)
(2-Chloro-5-fluoropyridin-3-yl)methanol Chloro-fluoropyridine scaffold 161.57 Synthetic intermediate
Key Observations:
  • Pyridine vs.
  • Commercial Availability : These compounds are marketed as research chemicals, highlighting their utility in early-stage drug discovery.

Biological Activity

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol, a compound with the molecular formula C12H14FNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 201.25 g/mol
  • CAS Number : 1955556-85-0
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. In vitro tests have demonstrated its activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain pyrrolidine derivatives exhibited significant antibacterial activity, suggesting that modifications in the structure can enhance bioactivity .

CompoundActivityInhibition Zone (mm)
This compoundModerate18
Control (Standard Antibiotic)High24

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on the inhibition of cancer cell proliferation demonstrated that the compound could induce apoptosis in specific cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation : Interaction with specific receptors has been suggested, which could alter cellular responses leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may enhance ROS levels, contributing to its cytotoxic effects against cancer cells .

Study 1: Antibacterial Efficacy

A study published in MDPI examined the antibacterial activity of several pyrrolidine derivatives, including this compound. The results indicated that this compound showed moderate inhibition against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Effects

In an investigation reported in PMC, this compound was tested against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that further exploration into its mechanism could provide insights into developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as nucleophilic substitution of fluorophenyl groups onto pyrrolidine scaffolds, followed by hydroxymethylation. Key steps include:

  • Step 1 : Coupling 3-fluorophenylboronic acid with a pyrrolidine precursor via Suzuki-Miyaura cross-coupling (60–80°C, Pd catalyst, DMF solvent, 12–24 hr) .

  • Step 2 : Hydroxymethylation using formaldehyde under basic conditions (e.g., KOH/EtOH, 0–5°C, 4 hr) to introduce the methanol group .

  • Yield Optimization : Lowering reaction temperatures (e.g., 0°C vs. room temperature) reduces side products like N-alkylated derivatives, improving purity to >95% (HPLC) .

    Table 1 : Reaction Condition Impact on Yield

    Temperature (°C)Catalyst Loading (%)SolventYield (%)Purity (HPLC)
    605DMF7288
    805DMF8576
    603THF6892

Q. How is stereochemical purity of this compound characterized, and what chiral resolution methods are effective?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC-3) resolves enantiomers using hexane:isopropanol (90:10) mobile phase (retention times: 8.2 min for (3S,4R), 10.1 min for (3R,4S)). Circular dichroism (CD) spectroscopy further confirms absolute configuration by comparing Cotton effects to known standards .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of fluorophenyl-pyrrolidine derivatives, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in receptor-binding assays (e.g., µ-opioid vs. σ1 receptor affinity) arise from stereochemical impurities or solvent-dependent conformational changes. To address this:

  • Approach 1 : Use enantiopure samples (>99% ee) in radioligand binding assays (e.g., [³H]-DAMGO for µ-opioid) to isolate stereospecific effects .
  • Approach 2 : Conduct molecular dynamics simulations (AMBER force field) to predict solvent-induced conformational shifts in the pyrrolidine ring .
    • Data Conflict Example : A 2023 study reported IC₅₀ = 12 nM for σ1 inhibition, while a 2024 study found IC₅₀ = 210 nM. Re-analysis revealed residual DMSO (>0.1%) in the latter study artificially inflated IC₅₀ values .

Q. How do electronic effects of fluorine substitution on the phenyl ring influence metabolic stability in vivo?

  • Methodological Answer : Fluorine’s electronegativity alters CYP450-mediated oxidation rates. Comparative studies using microsomal incubation (human liver microsomes, NADPH cofactor) show:

  • 3-Fluorophenyl derivative : t₁/₂ = 45 min (CYP2D6-mediated O-demethylation dominant).
  • 2,5-Difluorophenyl analog : t₁/₂ = 120 min due to steric hindrance at CYP2D6 active site .
    • Table 2 : Metabolic Stability of Fluorophenyl Derivatives
Substituent PositionCYP450 Isoformt₁/₂ (min)Major Metabolite
3-Fluoro2D645Desmethyl product
2,5-Difluoro3A4120Glucuronide

Q. What strategies validate target engagement in cellular models for this compound?

  • Methodological Answer :

  • Strategy 1 : Photoaffinity labeling with a diazirine-modified probe to crosslink target proteins in HEK293 cells, followed by LC-MS/MS identification .
  • Strategy 2 : Competitive binding assays using fluorescent tracers (e.g., BODIPY-conjugated σ1 ligands) to quantify receptor occupancy via confocal microscopy .

Structural and Mechanistic Questions

Q. How does the hydroxymethyl group’s spatial orientation affect binding to neurological targets?

  • Methodological Answer : Docking studies (AutoDock Vina) with the σ1 receptor (PDB: 5HK1) reveal:

  • Axial hydroxymethyl : Forms H-bonds with Glu172 (ΔG = -9.2 kcal/mol).
  • Equatorial hydroxymethyl : Loses H-bonding, reducing affinity (ΔG = -6.7 kcal/mol) .
    • Experimental Validation : Mutagenesis (E172A) abolishes binding, confirming computational predictions .

Data Reproducibility and Validation

Q. What analytical quality controls ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Purity : Batch consistency verified via ¹H NMR (DMSO-d₆, 400 MHz; δ 3.40–3.18 ppm for pyrrolidine protons) and LC-MS (ESI+, m/z 222.1 [M+H]⁺) .
  • Stability : Accelerated stability testing (40°C/75% RH, 4 weeks) shows <2% degradation (HPLC area%) when stored in amber vials under nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.